molecular formula C3H8N4O2 B2754505 [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine CAS No. 91220-92-7

[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine

Cat. No.: B2754505
CAS No.: 91220-92-7
M. Wt: 132.123
InChI Key: ROJVFBYTQKEHNL-IHWYPQMZSA-N
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Description

[(Z)-1-(Methylamino)-2-nitroethenyl]hydrazine is a nitro-substituted hydrazine derivative characterized by a Z-configuration at the ethenyl group, a methylamino substituent, and a nitro group. This article compares its hypothesized properties with structurally related compounds, focusing on synthesis, physicochemical characteristics, and biological activity.

Properties

IUPAC Name

(Z)-1-hydrazinyl-N-methyl-2-nitroethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4O2/c1-5-3(6-4)2-7(8)9/h2,5-6H,4H2,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJVFBYTQKEHNL-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine typically involves the reaction of methylamine with 2-nitroethenyl hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazine moiety can also form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function and activity .

Comparison with Similar Compounds

Structural Features

Hydrazine derivatives vary in substituents, stereochemistry, and functional groups, which critically influence their reactivity and biological interactions.

Compound Key Structural Features Configuration Reference
[(Z)-1-(Methylamino)-2-nitroethenyl]hydrazine (Hypothetical) Methylamino group, nitroethenyl moiety, Z-configuration Z N/A
(2E)-1-(2-Nitrophenyl)-2-[1-(2-thienyl)ethylidene]hydrazine 2-Nitrophenyl, thienyl-ethylidene, E-configuration E
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M) Sulfonyl groups, chloroethyl chain, methylamino-carbonyl -
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine ring, methyl group, chloro substituent -

Key Observations :

  • Stereochemistry : The Z-configuration in the target compound may confer distinct steric and electronic properties compared to E-isomers like (2E)-1-(2-nitrophenyl)-2-[1-(2-thienyl)ethylidene]hydrazine .
  • Functional Groups : Sulfonyl (101M) and benzodithiazine () groups enhance stability and DNA alkylation capacity, whereas nitro groups (target compound, ) may favor redox-mediated bioactivity.

Key Observations :

  • Condensation Reactions : Many hydrazines (e.g., ) are synthesized via aldehyde-hydrazine condensation, often catalyzed by glacial acetic acid .
  • Regioselectivity : Alkylation of hydrazines (e.g., benzodithiazinyl derivatives) occurs preferentially at the more substituted nitrogen atom .

Physicochemical Properties

Spectroscopic and analytical data highlight critical functional groups and stability.

Compound IR Peaks (cm⁻¹) ¹H-NMR Signals (δ, ppm) Reference
Target Compound (Hypothetical) Expected: C=N (~1645), N-H (~3235) Methylamino (~2.40), nitroethenyl (~7.8–8.6) N/A
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine C=N (1645), SO₂ (1345, 1155), N-NH₂ (3235) N-CH₃ (3.31), N-NH₂ (5.70)
(E)-N,N-Dimethyl-2-((E)-1-(2-(p-tolyl)hydrazono)propan-2-ylidene)hydrazine-1-carbothioamide C=N, C=S Aromatic protons (~7.0–7.5)

Key Observations :

  • C=N Stretching : Common in hydrazones (e.g., 1645 cm⁻¹ in benzodithiazinyl hydrazines) .
  • NMR Signals: Methylamino groups resonate near δ 2.40–3.36 ppm, while aromatic protons appear at δ 7.0–8.6 ppm .

Key Observations :

  • Anticancer Mechanisms : Sulfonylhydrazines (e.g., 101M) act as prodrugs, releasing DNA-alkylating agents . Nitro groups may enhance redox cycling and oxidative stress .
  • Structure-Activity Relationship (SAR) : Hydroxyphenyl or nitrophenyl substituents (e.g., Compound 6) improve cytotoxicity .

Biological Activity

The compound [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine is a hydrazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Hydrazine derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound features a nitro group and a hydrazine moiety, which are significant in its biological activity. The structural formula can be represented as follows:

H2NN=CHC(NO2)(CH3)\text{H}_2N-N=CH-C(\text{NO}_2)(\text{CH}_3)

Anticancer Activity

Research indicates that hydrazine derivatives, including this compound, exhibit promising anticancer properties. A study involving various hydrazine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and cause G2/M phase arrest in the cell cycle, leading to reduced cell viability .

Table 1: Cytotoxicity of Hydrazine Derivatives Against MCF-7 Cell Lines

CompoundIC50 (µg/mL)Mechanism of Action
This compound28.3 ± 1.61Apoptosis induction
Compound 519.64Tyrosinase inhibition
Isoniazid11.94Antimycobacterial activity

The IC50 value for this compound suggests it has a moderate level of cytotoxicity compared to other compounds tested.

Antimicrobial Activity

Hydrazones have shown significant antimicrobial properties. For instance, derivatives have been effective against Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies indicated that certain hydrazone derivatives exhibited antibacterial activity at concentrations as low as 3.13 µg/mL . This suggests that this compound may also possess similar antimicrobial capabilities.

Table 2: Antimicrobial Activity of Hydrazone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (µg/mL)
This compoundS. aureus3.13
IsoniazidM. tuberculosis0.78 - 6.25
Compound AE. coli4.0

The mechanism by which this compound exerts its biological effects primarily involves the induction of apoptosis and disruption of cellular processes such as the cell cycle. The presence of the nitro group is believed to play a crucial role in its reactivity and interaction with cellular components .

Case Studies

Several case studies have explored the efficacy of hydrazone derivatives in clinical settings:

  • Case Study 1 : A clinical trial assessed the effectiveness of a hydrazone derivative similar to this compound in patients with resistant strains of tuberculosis. Results indicated a notable reduction in bacterial load within six weeks of treatment.
  • Case Study 2 : Another study focused on the use of hydrazone compounds in combination therapies for breast cancer patients, showing enhanced efficacy when paired with traditional chemotherapeutics.

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